N-(Piperidin-4-ylmethyl)propan-2-amine
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Overview
Description
N-(Piperidin-4-ylmethyl)propan-2-amine: is an organic compound that features a piperidine ring attached to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine typically involves the reaction of piperidine with propan-2-amine under specific conditions. One common method is the reductive amination of piperidine with propan-2-one using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced catalysts can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
N-(Piperidin-4-ylmethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Piperidin-4-ylmethyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of N-(Piperidin-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Piperidin-4-ylmethyl)ethanamine
- N-(Piperidin-4-ylmethyl)butan-2-amine
- N-(Piperidin-4-ylmethyl)pentan-2-amine
Uniqueness
N-(Piperidin-4-ylmethyl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYUHJYPZVRHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634498 |
Source
|
Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225475-79-5 |
Source
|
Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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